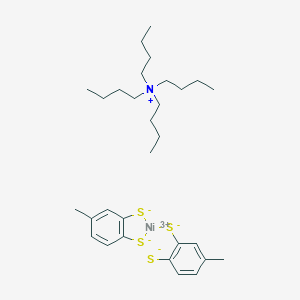
Tetrabutylammonium-bis(4-methyl-1,2-benzoldisulfid)-nickelat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate is a coordination compound with the empirical formula C30H48NNiS4. It is known for its unique structural properties and applications in various fields of scientific research, particularly in chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Materials Science: Employed in the development of conductive materials and sensors.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
Target of Action
Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate is primarily used as a dye in biological research . .
Mode of Action
It is known that the compound has light absorption properties in the near-infrared area , which could be related to its mode of action.
Result of Action
It is known that the compound is used as a dye in biological research , suggesting that it may interact with biological molecules and cells in a way that allows for visualization or detection.
Action Environment
It is known that the compound has light absorption properties in the near-infrared area , suggesting that light conditions could potentially influence its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate typically involves the reaction of nickel salts with 4-methyl-1,2-benzenedithiol in the presence of tetrabutylammonium bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nickel complexes.
Reduction: It can be reduced to yield nickel metal and other by-products.
Substitution: Ligand exchange reactions can occur, where the 4-methyl-1,2-benzenedithiolato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use various thiol or phosphine ligands under inert atmosphere conditions.
Major Products Formed
Oxidation: Nickel oxide complexes.
Reduction: Nickel metal and sulfur-containing by-products.
Substitution: New nickel complexes with different ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylammonium bis(1,2-benzenedithiolato)nickelate
- Tetrabutylammonium bis(4-chloro-1,2-benzenedithiolato)nickelate
- Tetrabutylammonium bis(4-nitro-1,2-benzenedithiolato)nickelate
Uniqueness
Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate is unique due to the presence of the 4-methyl group, which influences its electronic properties and reactivity. This modification can enhance its catalytic efficiency and stability compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-methylbenzene-1,2-dithiolate;nickel(3+);tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C7H8S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-2-3-6(8)7(9)4-5;/h5-16H2,1-4H3;2*2-4,8-9H,1H3;/q+1;;;+3/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDOOYYRRAJVOI-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC(=C(C=C1)[S-])[S-].CC1=CC(=C(C=C1)[S-])[S-].[Ni+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48NNiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401047930 |
Source


|
| Record name | Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401047930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15492-42-9 |
Source


|
| Record name | Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401047930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













